1-(3-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
1-(3-Fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with fluorobenzyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzyl bromide with 3,5-bis(4-methylphenyl)pyrazole under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-(3-Fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The fluorobenzyl and methylphenyl groups contribute to its binding affinity and specificity, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
- 3-(3-Fluorobenzyl)-1-[(4-methylphenyl)sulfonyl]azetidine
- Phenylboronic acid
Comparison: 1-(3-Fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C24H21FN2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H21FN2/c1-17-6-10-20(11-7-17)23-15-24(21-12-8-18(2)9-13-21)27(26-23)16-19-4-3-5-22(25)14-19/h3-15H,16H2,1-2H3 |
InChI Key |
DTUCNXDTJFNKHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2CC3=CC(=CC=C3)F)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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